N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-3-21-8-9-26-16-6-4-12(10-14(16)18(21)22)20-27(23,24)13-5-7-17(25-2)15(19)11-13/h4-7,10-11,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAQESQPQVYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound with a unique structural configuration that holds significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 404.5 g/mol. Its structure features a benzo-fused oxazepine ring and a sulfonamide functional group, which are crucial for its biological interactions. The presence of an ethyl substituent enhances its pharmacological properties.
Biological Activity
Research indicates that compounds with similar structural characteristics exhibit various biological activities. Notably, this compound has shown:
- Anticancer Potential : Similar oxazepine derivatives have been linked to differentiation induction in acute myeloid leukemia cells and modulation of immune responses through CD11b expression upregulation in specific cell lines. This suggests potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its structural features that allow it to interact effectively with active sites on target proteins.
- Antimicrobial Activity : Some studies indicate that derivatives of sulfonamides can exhibit antimicrobial properties; thus, this compound could also be explored for such activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the sulfonamide group and other substituents like the methoxy and fluorine groups.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated differentiation effects in leukemia cell lines with structurally similar compounds. |
| Study 2 | Investigated enzyme inhibition properties; compounds showed significant inhibitory effects against specific targets. |
| Study 3 | Explored antimicrobial properties; derivatives exhibited varying degrees of activity against bacterial strains. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzooxazepine-Based Analogs
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide (CAS 921996-26-1)
- Molecular Formula : C₁₈H₁₇FN₂O₃
- Molecular Weight : 328.3 g/mol
- Key Differences :
- Substituent : 2-fluorobenzamide vs. 3-fluoro-4-methoxybenzenesulfonamide.
- Functional Group : Benzamide (CONH-) vs. sulfonamide (SO₂NH-).
- Polarity : The sulfonamide in the target compound likely enhances hydrophilicity and hydrogen-bonding capacity compared to the benzamide.
- Molecular Weight : The target compound is expected to have a higher molecular weight (~420–440 g/mol) due to the additional methoxy group and sulfur atom.
Sulfonamide-Containing Pesticides
Compounds like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) share sulfonamide groups but differ in core structures:
- Sulfentrazone : Contains a triazole ring and dichlorophenyl group; used as a herbicide.
- Mefluidide: Features a trifluoromethylsulfonylamino group; acts as a plant growth regulator.
Fluorinated Aromatic Compounds
The 3-fluoro-4-methoxy substitution pattern in the target compound contrasts with diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide with a difluorophenyl group . Fluorine atoms typically enhance metabolic stability and lipid solubility, but the methoxy group in the target compound may balance this with increased polarity.
Research Findings and Implications
- Structural Insights : The benzooxazepine core is rare in agrochemicals but common in pharmaceuticals (e.g., anxiolytics). The sulfonamide group may enable interactions with enzymes or receptors via hydrogen bonding, similar to sulfentrazone’s mode of action .
- The 4-methoxy group may increase lipophilicity compared to non-substituted analogs, affecting membrane permeability.
- Synthetic Challenges : The complex heterocyclic core and multiple substituents likely necessitate multi-step synthesis, as seen in related benzooxazepine derivatives .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the formation of the benzo[f][1,4]oxazepin core. A common approach for similar sulfonamide derivatives includes coupling reactions between activated sulfonyl chlorides and amine intermediates . For example, in , O-benzyl hydroxylamine hydrochloride was used as a nucleophile in acetonitrile with potassium carbonate as a base. To ensure purity, employ chromatographic techniques (e.g., flash chromatography) and validate via HPLC (>95% purity). Spectroscopic characterization (¹H/¹³C NMR, IR) should confirm functional groups, as demonstrated in the spectrofluorometric analysis of structurally related benzamides .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the sulfonamide linkage, aromatic substitution patterns (e.g., 3-fluoro-4-methoxy), and the tetrahydrooxazepin ring conformation.
- IR Spectroscopy : Validates the presence of carbonyl (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350–1150 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation, as seen in studies of analogous benzodiazepine derivatives .
Q. How can initial bioactivity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to the benzo[f][1,4]oxazepin scaffold (e.g., GABA receptors, kinase enzymes). Use dose-response curves (1 nM–100 µM) to assess IC₅₀/EC₅₀ values. For example, highlights similar compounds tested for neurological interactions. Include positive controls (e.g., diazepam for benzodiazepine receptor assays) and validate results with triplicate runs to minimize variability .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DOE)?
- Methodological Answer : Apply DOE to variables such as temperature, solvent polarity, and catalyst loading. For instance, emphasizes process control in chemical engineering, where membrane separation or powder technology could improve yield. Use a factorial design (e.g., 2³ factorial matrix) to identify interactions between parameters. For coupling reactions, optimize the molar ratio of sulfonyl chloride to amine (1:1.2–1.5) in aprotic solvents (e.g., DMF or acetonitrile). Statistical tools like ANOVA can pinpoint significant factors .
Q. How can computational modeling predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., serotonin receptors). Align with the fluorinated sulfonamide’s electrostatic potential.
- QSAR : Develop regression models correlating substituent effects (e.g., fluorine’s electronegativity, methoxy’s lipophilicity) with bioactivity.
- MD Simulations : Assess binding stability over 100 ns trajectories.
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Follow these steps:
Replicate Experiments : Confirm results under standardized conditions (pH, temperature).
Metabolic Stability Testing : Use liver microsomes to check for rapid degradation ().
Theoretical Alignment : Reconcile data with established mechanisms (e.g., ’s emphasis on linking results to a receptor theory framework).
Orthogonal Assays : Validate findings using alternative methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve selectivity in functional group modifications?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during sulfonamide formation to prevent side reactions.
- Regioselective Fluorination : Employ directed ortho-metalation (DoM) to position fluorine at the 3-position, as seen in ’s fluorobenzene derivatives.
- Enzymatic Resolution : Separate enantiomers using lipases if chirality impacts activity (e.g., ’s benzodiazepine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
